An In-depth Technical Guide to the Afromosin Compound: Discovery, History, and Biological Activities
An In-depth Technical Guide to the Afromosin Compound: Discovery, History, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afromosin, a naturally occurring isoflavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and biological properties of afromosin. It details the compound's initial isolation and structural elucidation, summarizes its quantitative biological activities in tabular format, and provides detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of the signaling pathways modulated by afromosin, offering a deeper understanding of its mechanism of action for researchers and drug development professionals.
Discovery and History
Afromosin, also known as afrormosin, was first isolated from the heartwood of Pericopsis elata, a tree species commonly known as African teak. The compound's name is derived from the former genus name of this plant, Afrormosia. Subsequent research has identified afromosin in other plant species, including those of the Wisteria genus, such as Wisteria brachybotrys.
The initial characterization of afromosin identified it as a 4'-methoxyisoflavone with the chemical formula C₁₇H₁₄O₅. Its structure was elucidated using spectroscopic techniques, revealing a 7-hydroxy-6,4'-dimethoxyisoflavone framework. This discovery placed afromosin within the larger class of isoflavones, a group of compounds known for their potential health benefits.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₅ |
| Molecular Weight | 298.29 g/mol |
| IUPAC Name | 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one |
| CAS Number | 550-79-8 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Biological Activities and Quantitative Data
Afromosin exhibits a range of biological activities, with notable anti-inflammatory and anticancer properties. The following tables summarize the available quantitative data on these effects.
Anti-inflammatory Activity
| Assay | Cell Type/Model | Stimulant | Afromosin Concentration | Inhibition/Effect | IC₅₀ | Reference |
| Neutrophil Degranulation | Human Neutrophils | fMLP | 10.47 - 335.2 µM | Inhibition | - | |
| Neutrophil Degranulation | Human Neutrophils | PMA | 0.33 - 167.6 µM | Inhibition | 0.37 µM | |
| Myeloperoxidase Activity | Human Neutrophils | fMLP | 3.3 - 335.2 µM | Inhibition | - | |
| TNF-α Secretion | Human Neutrophils | fMLP | 16.7 - 335.2 µM | Inhibition | - | |
| Reactive Oxygen Species (ROS) Generation | Human Neutrophils | fMLP | 16.7 - 335.2 µM | Inhibition | - |
Anticancer Activity
| Cell Line | Cancer Type | Assay | Afromosin Concentration | Effect | IC₅₀ | Reference |
| B16F10 | Melanoma | Cell Viability | Time- and dose-dependent | Decreased viability | Not Reported | [1] |
| B16F10 | Melanoma | Cell Cycle Analysis | Not Reported | G₀/G₁ arrest | - | [1] |
| B16F10 | Melanoma | Apoptosis Assay | Not Reported | Induction of apoptosis | - | [1] |
| B16F10 | Melanoma | Invasion/Migration Assay | Not Reported | Decreased metastatic activity | - | [1] |
| Mouse Skin Tumor Promotion | In vivo | Two-stage carcinogenesis | Not Reported | Remarkable inhibitory effects | - | [2] |
| Mouse Pulmonary Tumor Promotion | In vivo | - | Not Reported | Significant inhibitory effect | - | [2] |
Experimental Protocols
Isolation of Afromosin from Wisteria sinensis Leaves (General Protocol)
This protocol provides a general method for the extraction and isolation of flavonoids, including afromosin, from Wisteria species.
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Extraction:
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Air-dried and powdered plant material (e.g., leaves) is extracted with 85% aqueous methanol under reflux.
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The resulting extract is concentrated under reduced pressure.
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The residue is redissolved in methanol.
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Fractionation:
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The methanol-soluble portion is suspended in water and applied to a polyamide column.
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The column is eluted with a stepwise gradient of water to methanol.
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Fractions are collected and concentrated.
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Purification:
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Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography with an appropriate solvent system (e.g., ethanol or methanol-chloroform mixtures).
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The purity of the isolated afromosin is assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
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Structure Elucidation:
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The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
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In Vitro Anti-inflammatory Assays with Human Neutrophils
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Neutrophil Isolation:
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Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.
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Neutrophil Degranulation Assay:
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Isolated neutrophils are pre-incubated with various concentrations of afromosin.
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Degranulation is induced by stimulants such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol 12-myristate 13-acetate (PMA).
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The release of myeloperoxidase (MPO) or β-glucuronidase is measured spectrophotometrically as an index of degranulation.
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Myeloperoxidase (MPO) Activity Assay:
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The enzymatic activity of released MPO is determined by measuring the oxidation of a chromogenic substrate.
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TNF-α Secretion Assay:
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Supernatants from stimulated neutrophils (treated with or without afromosin) are collected.
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The concentration of TNF-α is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
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Reactive Oxygen Species (ROS) Generation Assay:
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ROS production is measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), which becomes fluorescent upon oxidation.
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The fluorescence intensity is measured using a microplate reader or flow cytometer.
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In Vitro Anticancer Assays with B16F10 Melanoma Cells
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Cell Culture:
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B16F10 melanoma cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Viability Assay (MTT Assay):
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Cells are seeded in 96-well plates and treated with various concentrations of afromosin for different time points.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
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The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength to determine cell viability.
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Cell Cycle Analysis:
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Cells treated with afromosin are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).
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The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M).
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Apoptosis Assay (Annexin V/PI Staining):
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Afromosin-treated cells are stained with Annexin V-FITC and propidium iodide (PI).
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The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Invasion and Migration Assays (Transwell Assay):
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The effect of afromosin on cell invasion and migration is assessed using Transwell chambers with or without a Matrigel coating.
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Cells are seeded in the upper chamber with serum-free medium containing afromosin, and the lower chamber contains a medium with a chemoattractant.
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After incubation, the number of cells that have migrated or invaded through the membrane is quantified.
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Signaling Pathways and Mechanisms of Action
Afromosin has been shown to modulate specific intracellular signaling pathways to exert its biological effects.
Anticancer Signaling Pathway in Melanoma Cells
In B16F10 melanoma cells, afromosin's anticancer effects are mediated through the modulation of the MAPK and PI3K/AKT signaling pathways.[1] It has been observed to inhibit the phosphorylation of AKT and ERK, which are key kinases promoting cell survival and proliferation.[1] Concurrently, afromosin activates the stress-activated protein kinases p38 and JNK, which are involved in inducing apoptosis.[1]
Caption: Afromosin's anticancer signaling pathway in melanoma cells.
Experimental Workflow for Investigating Anticancer Activity
The following workflow outlines the key steps in evaluating the anticancer potential of afromosin.
